molecular formula C21H24N2O5S B2913449 Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate CAS No. 313537-99-4

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate

Cat. No. B2913449
CAS RN: 313537-99-4
M. Wt: 416.49
InChI Key: ADGXYWSQJBOAEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate is a chemical compound. It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed in these reactions .


Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . They have been synthesized in order to study their biological activity .

Scientific Research Applications

Anticancer Activity

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate exhibits promising anticancer properties. Researchers have investigated its effects on human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. A molecular docking study revealed that this compound interacts favorably with the active sites of dihydrofolate reductase (DHFR), a crucial enzyme involved in cancer cell proliferation . Further studies are needed to explore its potential as a targeted therapy.

Antibacterial and Antifungal Agents

Several synthesized derivatives of this compound have demonstrated significant antibacterial and antifungal activity. These findings suggest its potential as an antimicrobial agent. Researchers have observed activity against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for combating infections .

Antioxidant Properties

While not directly studied for antioxidant activity, the piperidine moiety in the compound structure may contribute to its antioxidant potential. Piperidine-based compounds, including natural alkaloids like piperine, exhibit powerful antioxidant effects by scavenging free radicals . Further investigations could elucidate its specific antioxidant mechanisms.

Hypoglycemic Effects

Although not extensively explored, certain sulfonamide derivatives, including those containing acetamide fragments, have shown hypoglycemic properties. Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate might influence glucose metabolism, making it relevant for diabetes research .

Anti-Inflammatory Potential

The acetamide functional group in the compound structure is associated with anti-inflammatory activity. While direct evidence for this compound is lacking, similar acetamides have demonstrated anti-inflammatory effects. Researchers could investigate its impact on inflammatory pathways .

Platelet Aggregation Inhibition

Acetamides have been studied for their ability to inhibit platelet aggregation. Although not specifically tested for this compound, its acetamide linkage suggests potential antiplatelet effects. Investigating its impact on clotting mechanisms could provide valuable insights .

properties

IUPAC Name

ethyl 4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-2-28-21(25)17-6-10-18(11-7-17)22-20(24)16-8-12-19(13-9-16)29(26,27)23-14-4-3-5-15-23/h6-13H,2-5,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGXYWSQJBOAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(piperidin-1-ylsulfonyl)benzamido)benzoate

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